molecular formula C5H8F4O B147224 2-Methyl-3,3,4,4-tetrafluoro-2-butanol CAS No. 29553-26-2

2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Cat. No. B147224
CAS RN: 29553-26-2
M. Wt: 160.11 g/mol
InChI Key: NCMPMCXQKBZXGI-UHFFFAOYSA-N
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Description

The compound "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated alcohols and their properties, which can provide insight into the behavior of similar compounds. For instance, the study of liquid-liquid equilibrium data for ternary systems involving 2,2,3,3-tetrafluoro-1-propanol suggests that fluorinated alcohols can have unique solvent extraction capacities . Additionally, the synthesis of various fluorinated alcohols, such as 3,3,4-trifluoro-2-methyl-2-butanol, indicates that radical addition reactions can be a method for producing such compounds .

Synthesis Analysis

The synthesis of fluorinated alcohols can be achieved through photochemically initiated addition reactions, as demonstrated in the preparation of trifluoroethylene oligomers from chlorotrifluoroethylene oligomers . This method could potentially be adapted for the synthesis of "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" by choosing appropriate reactants and conditions.

Molecular Structure Analysis

The molecular structure of fluorinated alcohols can be complex, with the potential for multiple conformations due to the presence of fluorine atoms and hydroxyl groups. For example, the conformational landscape of 4,4,4-trifluoro-1-butanol was extensively studied, revealing a total of 27 possible geometries and intricate conformational relaxation paths . This suggests that "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" may also exhibit a rich conformational landscape.

Chemical Reactions Analysis

Fluorinated alcohols can undergo various chemical reactions, such as dehydrofluorination, to yield different products. For instance, dehydrofluorination of 3,3,4-trifluoro-2-methyl-2-butanol produced difluorinated oxetanes and oxiranes . This indicates that "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" could also participate in similar reactions, leading to a range of fluorinated organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated alcohols can be influenced by their molecular structure. The thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate ionic liquid, although not an alcohol, provides insights into how the fluorine atoms and the position of methyl groups can affect properties like density, viscosity, and thermal behavior . Similarly, the physical properties of mixtures involving 2-propanol and ionic liquids suggest that the presence of fluorine atoms can significantly alter the behavior of the substance . Therefore, "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" is likely to have unique physical and chemical properties that could be valuable in various applications.

Scientific Research Applications

Biofuel and Biocommodity Chemical Production

2-Methyl-3,3,4,4-tetrafluoro-2-butanol is related to compounds that have potential applications in the production of biofuels and biocommodity chemicals. One study discussed the production of 2-butanol and its chemical precursor butanone through the use of a TEV-protease based expression system. This system achieves equimolar expression of the individual subunits of protein complexes involved in the B12-dependent dehydratase step, which catalyzes the conversion of meso-2,3-butanediol to butanone. Subsequently, a secondary alcohol dehydrogenase was identified to catalyze the conversion of butanone to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014).

Synthesis and Catalytic Activity

Synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid is another application. The synthesis involved a multi-step process starting with 2,2-dichloro-2-(4′-nitrophenyl)acetonitrile and proceeding through several intermediate products to finally obtain 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid. This detailed synthesis pathway highlights the complexity and the potential of tetrafluorobutanoic acid derivatives in chemical synthesis (Buss, Coe, & Tatlow, 1998).

Microbial Strain Engineering for Biofuel Production

Pentanol isomers , including compounds structurally similar to 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, have been identified as chemicals with potential applications as biofuels. Through metabolic engineering, microbial strains for the production of these isomers have been developed. Although current production levels are still too low for immediate industrial applications, the approach demonstrates significant promise for major breakthroughs in production efficiency (Cann & Liao, 2009).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also important to remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

3,3,4,4-tetrafluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMPMCXQKBZXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022283
Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Molecular Weight

160.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,3,4,4-tetrafluoro-2-butanol

CAS RN

29553-26-2
Record name 3,3,4,4-Tetrafluoro-2-methyl-2-butanol
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Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Record name 29553-26-2
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Record name 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-
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Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Record name 3,3,4,4-tetrafluoro-2-methylbutan-2-ol
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Record name 2-METHYL-3,3,4,4-TETRAFLUORO-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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